

Cholesteryl Gamma-Linolenate: A Technical Guide to its Physical Properties and Characteristics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cholesteryl gamma linolenate*

Cat. No.: *B1252673*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl gamma-linolenate, an ester formed from the condensation of cholesterol and gamma-linolenic acid, is a molecule of significant interest in various scientific fields, including biochemistry, pharmacology, and materials science.^[1] As a derivative of cholesterol, it plays a role in the transport and storage of this essential lipid.^{[2][3]} The incorporation of gamma-linolenic acid, an omega-6 polyunsaturated fatty acid, bestows unique properties upon the molecule, influencing its physical behavior and potential biological activity. This technical guide provides a comprehensive overview of the known physical and chemical properties of cholesteryl gamma-linolenate, details on its synthesis and analysis, and insights into its metabolic context.

Core Physical and Chemical Properties

Cholesteryl gamma-linolenate is characterized by the following fundamental properties:

Property	Value	Source
Molecular Formula	C45H74O2	[4] [5]
Molecular Weight	647.07 g/mol	[4] [5]
CAS Number	99518-16-8	[4]
Appearance	Colorless to light yellow liquid	[5]
Purity	>99%	[4]
Storage	-20°C for long-term storage	[6]

While specific quantitative data for melting point, boiling point, and density are not readily available in the reviewed literature, its liquid state at room temperature suggests a relatively low melting point compared to saturated cholesteryl esters. The solubility of cholesteryl esters is generally low in water due to their hydrophobic nature.[\[3\]](#)[\[7\]](#) While qualitative information suggests solubility in organic solvents like chloroform, detailed quantitative solubility data in a range of solvents remains to be fully characterized.[\[8\]](#)[\[9\]](#)

Experimental Protocols

Enzymatic Synthesis of Cholesteryl Gamma-Linolenate

A viable method for the synthesis of cholesteryl gamma-linolenate involves enzymatic esterification, which offers high specificity and mild reaction conditions. The following protocol is adapted from a general method for synthesizing steryl esters of polyunsaturated fatty acids. [\[10\]](#)

Materials:

- Cholesterol
- Gamma-linolenic acid
- *Pseudomonas* lipase (immobilized)
- Organic solvent (e.g., hexane)

- Water

Procedure:

- A mixture of cholesterol and gamma-linolenic acid (e.g., in a 3:1 molar ratio) is prepared.[10]
- An appropriate amount of water (e.g., 30% by weight of the total reactants) is added to the mixture.[10]
- Immobilized *Pseudomonas* lipase (e.g., 3000 units/g of reaction mixture) is added as the catalyst.[10]
- The reaction mixture is stirred at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 24 hours) to achieve a high esterification yield.[10]
- The product, cholesteryl gamma-linolenate, can be purified from the reaction mixture using techniques such as column chromatography on silica gel.

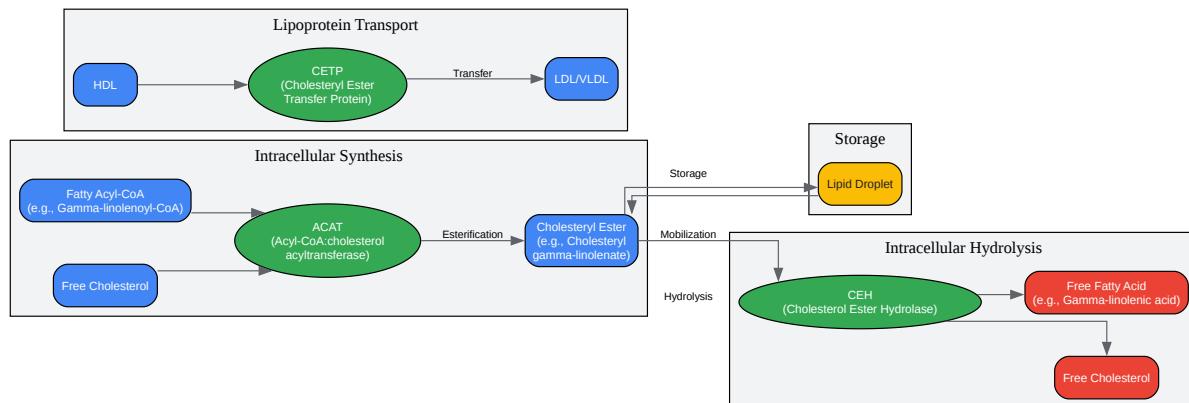
High-Performance Liquid Chromatography (HPLC) for Analysis and Purification

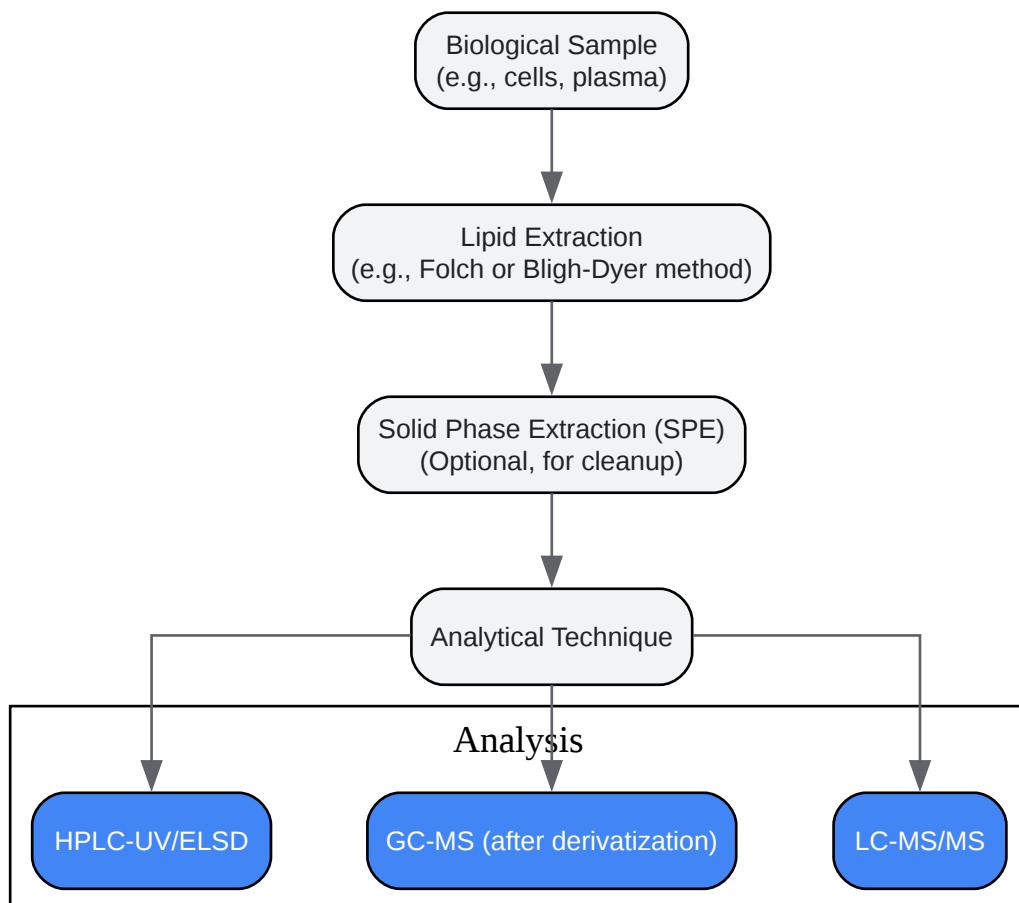
Reversed-phase HPLC is a powerful technique for the analysis and purification of cholesteryl esters. The following outlines a general approach that can be optimized for cholesteryl gamma-linolenate.

Instrumentation:

- HPLC system with a C18 reversed-phase column.
- UV or Evaporative Light Scattering Detector (ELSD).

Mobile Phase:


- A gradient of organic solvents is typically used. A common mobile phase system could be a mixture of isopropanol and acetonitrile, or methanol and acetonitrile.[11]


Protocol Outline:

- Sample Preparation: The lipid extract containing cholesteryl gamma-linolenate is dissolved in a suitable organic solvent.
- Injection: A specific volume of the sample is injected onto the HPLC column.
- Elution: A solvent gradient is applied to separate the different lipid components based on their hydrophobicity. Cholesteryl esters are highly nonpolar and will have long retention times.
- Detection: The eluted compounds are detected by a UV detector (around 205-210 nm for the ester bond) or an ELSD, which is a universal detector for non-volatile compounds.
- Quantification: Quantification can be achieved by using an internal standard and generating a calibration curve.

Metabolic Pathway of Cholesteryl Esters

Cholesteryl esters are central to lipid metabolism, serving as the primary form for cholesterol storage and transport within the body.[\[2\]](#)[\[12\]](#)[\[13\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CHEBI:88756 [ebi.ac.uk]
- 2. lipotype.com [lipotype.com]
- 3. Cholesteryl ester - Wikipedia [en.wikipedia.org]
- 4. larodan.com [larodan.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Cholesteryl Gamma Linolenate, 99518-16-8 | BroadPharm [broadpharm.com]
- 7. Solubility Characteristics of Cholesterol Esters - Mahmoud Helmy Chahine - Google Books [books.google.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Cholesterol solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 12. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 13. How Sterol Esterification Affects Lipid Droplet Formation and Cellular Lipid Metabolism - Creative Proteomics [creative-proteomics.com]
- To cite this document: BenchChem. [Cholesteryl Gamma-Linolenate: A Technical Guide to its Physical Properties and Characteristics]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1252673#cholesteryl-gamma-linolenate-physical-properties-and-characteristics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com